molecular formula C14H26N6O14P2 B12320684 2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B12320684
M. Wt: 564.34 g/mol
InChI Key: YWMHXINREUQYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: is a compound with significant importance in various scientific fields. The first part of the compound, 2-amino-2-(hydroxymethyl)propane-1,3-diol, is commonly known as Tris or Trometamol, which is widely used as a buffer in biological and chemical research. The second part, [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate, is a nucleotide derivative, often associated with nucleic acid structures and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    2-amino-2-(hydroxymethyl)propane-1,3-diol: can be synthesized by the reduction of corresponding nitro compounds or by catalytic hydrogenation.

    [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: is typically synthesized through a series of phosphorylation reactions involving nucleosides and phosphoric acid derivatives.

Industrial Production Methods: The industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process often includes steps like crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl and amino groups.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation can lead to the formation of aldehydes or carboxylic acids.
  • Reduction typically results in the formation of alcohols or amines.
  • Substitution reactions yield various substituted derivatives depending on the reagents used.

Mechanism of Action

The compound exerts its effects primarily through its buffering capacity, which helps maintain a stable pH in biological and chemical systems. The molecular targets include enzymes and proteins that require specific pH conditions for optimal activity. The pathways involved are often related to metabolic and biochemical processes where pH regulation is crucial .

Comparison with Similar Compounds

Uniqueness:

  • The combination of 2-amino-2-(hydroxymethyl)propane-1,3-diol with a nucleotide derivative makes this compound unique, offering both buffering capacity and nucleic acid-related functionalities.

Properties

Molecular Formula

C14H26N6O14P2

Molecular Weight

564.34 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2

InChI Key

YWMHXINREUQYRO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.